molecular formula C41H54N6S2 B593657 1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea

1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea

Cat. No.: B593657
M. Wt: 695.0 g/mol
InChI Key: GVBYQYRUQTVCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

CAY10711 has a wide range of scientific research applications, including:

Mechanism of Action

CAY10711, also known as N1,N17-bis(2,2-diphenylethyl)-2,6,12,16-tetraazaheptadecanedithioamide or 1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea, is a substituted diamine that has shown promising results in the field of bacteriology .

Target of Action

The primary targets of CAY10711 are both Gram-positive and Gram-negative bacteria, including methicillin-resistant S. aureus (MRSA) and stationary-phase bacteria .

Mode of Action

CAY10711 interacts with its bacterial targets by producing rapid bactericidal activity . This means it kills bacteria rather than merely inhibiting their growth.

Biochemical Pathways

aeruginosa . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By disrupting biofilm formation, CAY10711 enhances the susceptibility of bacteria to antibiotic treatment.

Pharmacokinetics

It is known that the compound is a crystalline solid with solubility in dmf, dmso, and ethanol . These properties may influence its bioavailability, but further studies are needed to fully understand its pharmacokinetic profile.

Result of Action

CAY10711 displays MIC 99 values of 2.9, 11.5, 2.9, and 2.9 µM against S. aureus RN4220, P. aeruginosa PAO1, E. coli ANS1, and MRSA 10082B, respectively This indicates that the compound is effective at low concentrationselegans development, survival, or reproduction , suggesting a good safety profile.

Biochemical Analysis

Biochemical Properties

CAY10711 interacts with various enzymes and proteins in biochemical reactions. It has been found to reduce biofilm formation and promote biofilm dispersal in P. aeruginosa

Cellular Effects

CAY10711 has significant effects on various types of cells and cellular processes. It influences cell function by reducing biofilm formation and promoting biofilm dispersal in P. aeruginosa . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently under study.

Molecular Mechanism

The molecular mechanism of action of CAY10711 involves its interaction with bacterial cells, leading to rapid bactericidal activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10711 involves the reaction of N1,N17-bis(2,2-diphenylethyl)-2,6,12,16-tetraazaheptadecanedithioamide with various reagents under controlled conditions. The reaction typically requires solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . The compound is obtained as a crystalline solid with a purity of ≥95% .

Industrial Production Methods

Industrial production of CAY10711 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is stored at -20°C to maintain its stability for up to two years .

Chemical Reactions Analysis

Types of Reactions

CAY10711 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of CAY10711 with modified functional groups, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CAY10711

CAY10711 is unique due to its rapid bactericidal activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and stationary-phase bacteria. It also reduces biofilm formation and promotes biofilm dispersal in Pseudomonas aeruginosa, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2,2-diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H54N6S2/c48-40(46-32-38(34-18-6-1-7-19-34)35-20-8-2-9-21-35)44-30-16-28-42-26-14-5-15-27-43-29-17-31-45-41(49)47-33-39(36-22-10-3-11-23-36)37-24-12-4-13-25-37/h1-4,6-13,18-25,38-39,42-43H,5,14-17,26-33H2,(H2,44,46,48)(H2,45,47,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBYQYRUQTVCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=S)NCCCNCCCCCNCCCNC(=S)NCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H54N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea
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1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea
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1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea

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